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Compound of Interest

Compound Name: ARN272

Cat. No.: B10752152

A direct comparative analysis between ARN272 and JNJ-42165279 cannot be conducted at
this time due to the absence of publicly available scientific literature and clinical data for a
compound designated as ARN272. Extensive searches have yielded no information on the
mechanism of action, preclinical, or clinical efficacy of ARN272.

This guide will therefore provide a comprehensive overview of JNJ-42165279, a potent and
selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). The data presented is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of FAAH inhibition.

JNJ-42165279: A Profile

JNJ-42165279, developed by Janssen Pharmaceutica, is a selective and orally bioavailable
inhibitor of the FAAH enzyme.[1][2] It acts by covalently binding to the catalytic site of FAAH,
thereby preventing the degradation of endogenous fatty acid amides such as anandamide
(AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).[1] This mechanism of
action leads to an elevation of these endocannabinoids in both the brain and peripheral tissues.
[1][3] INJ-42165279 has been investigated for its therapeutic potential in anxiety disorders,
major depressive disorder, and neuropathic pain.[2][3]

Mechanism of Action: FAAH Inhibition

The primary mechanism of action for INJ-42165279 is the inhibition of the FAAH enzyme.
FAAH is the principal enzyme responsible for the breakdown of the endocannabinoid
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anandamide and other related fatty acid amides. By inhibiting FAAH, JNJ-42165279 increases
the levels of these signaling molecules, which can then exert their effects on various
physiological processes, including pain, mood, and anxiety.
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Diagram 1: Simplified signaling pathway of FAAH inhibition by JNJ-42165279.

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the ability of INJ-42165279 to
effectively block FAAH in both the brain and periphery, leading to increased concentrations of
AEA, OEA, and PEA.[1][3] This was associated with efficacy in a spinal nerve ligation (SNL)

model of neuropathic pain.[3]

Table 1: Preclinical Characterization of INJ-42165279

Parameter Species Value Reference
hFAAH IC50 Human (recombinant) 70 £ 8 nM [4]
rFAAH IC50 Rat (recombinant) 313 +£28 nM [4]

Clinical Efficacy

JNJ-42165279 has been evaluated in Phase | and Phase Il clinical trials for various indications.

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b10752152?utm_src=pdf-body-img
https://www.researchgate.net/publication/283676175_Preclinical_Characterization_of_the_FAAH_Inhibitor_JNJ-42165279
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.5b00353
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.5b00353
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://scispace.com/pdf/preclinical-characterization-of-the-faah-inhibitor-jnj-2slm3w55m8.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Social Anxiety Disorder (SAD)

A Phase I, double-blind, placebo-controlled study assessed the efficacy of INJ-42165279 (25
mg daily) in patients with SAD over 12 weeks.[5][6]

Table 2: Efficacy of INJ-42165279 in Social Anxiety Disorder

. JNJ-42165279
Endpoint (n=74) Placebo (n=75) p-value Reference
n=

Mean change
from baseline in -29.4 (SD 27.47)  -22.4 (SD 23.57) Not Significant [5][6]
LSAS total score

% subjects with
=230%

) ) 42.4% 23.6% 0.04 [5][6]
improvement in
LSAS total score
% subjects with
CGil-I score of
44.1% 23.6% 0.02 [51[7]

"much" or "very

much" improved

LSAS: Liebowitz Social Anxiety Scale; CGl-I: Clinical Global Impression-Improvement; SD:
Standard Deviation.

While the primary endpoint of mean change in LSAS total score was not met, key secondary
endpoints showed a statistically significant improvement, suggesting an anxiolytic effect.[5][6]

Pharmacodynamics in Healthy Volunteers

A multiple-ascending dose and PET study in healthy volunteers demonstrated potent central
and peripheral FAAH inhibition by JNJ-42165279.[8][9]

Table 3: Pharmacodynamic Effects of INJ-42165279 in Healthy Volunteers
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Parameter Dose Effect Reference
Brain FAAH ) )
=10 mg (single dose) Saturation (96-98%) [81[9]

Occupancy
Plasma AEA 10-100 mg (single ]

) 5.5-10-fold increase [8]
Concentration dose)
CSF AEA 10-75 mg (daily for 7 )

) ~41-77-fold increase [8]
Concentration days)

AEA: Anandamide; CSF: Cerebrospinal Fluid.

Experimental Protocols

FAAH Inhibition Assay (In Vitro)

The inhibitory activity of INJ-42165279 on recombinant human and rat FAAH was quantified.
The apparent IC50 values were determined after a 1-hour preincubation of the compound with

the enzyme.[4] The assay likely involved measuring the enzymatic activity of FAAH in the

presence of varying concentrations of INJ-42165279, using a fluorescent or radiolabeled

substrate.
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Diagram 2: General workflow for an in vitro FAAH inhibition assay.

Phase Il Clinical Trial in Social Anxiety Disorder
(NCT02432703)

This was a multicenter, double-blind, placebo-controlled, randomized, parallel-group study.[7]

149 subjects were randomized to receive either 25 mg of INJ-42165279 or a placebo daily for
12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale (LSAS)
total score from baseline to the end of the study. Secondary endpoints included the proportion
of responders (=30% improvement in LSAS) and the Clinical Global Impression-Improvement
(CGI-I) scale.[5][6]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b10752152?utm_src=pdf-body-img
https://escholarship.org/content/qt9366n0qk/qt9366n0qk.pdf
https://pubmed.ncbi.nlm.nih.gov/33070154/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8115178/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Summary

JNJ-42165279 is a well-characterized FAAH inhibitor with demonstrated target engagement in
humans, leading to substantial increases in endocannabinoid levels. While it did not meet its
primary endpoint in a Phase Il trial for Social Anxiety Disorder, the positive signals on
secondary endpoints suggest potential anxiolytic effects.[5][6] Further investigation may be
warranted to optimize dosing and identify patient populations most likely to respond to this
therapeutic strategy. A direct comparison with other compounds in its class, such as the
reportedly developmental ARN272, is not possible without publicly accessible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of FAAH Inhibitors: JNJ-
42165279 Efficacy Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10752152#arn272-vs-jnj-42165279-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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